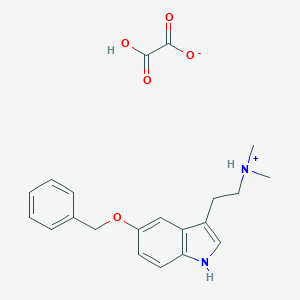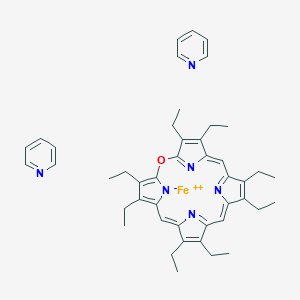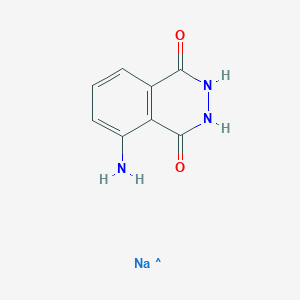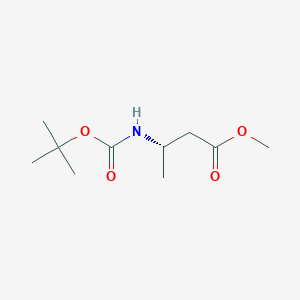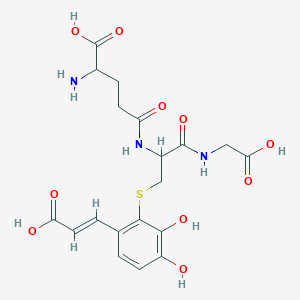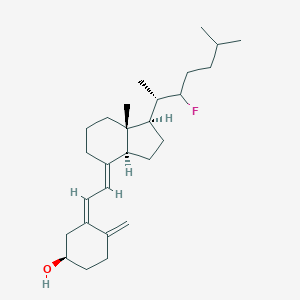
22-Fluorovitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
22-Fluorovitamin D3 is an analog of vitamin D3 that has been synthesized to enhance the biological activity of vitamin D3. It is a potent agonist of the vitamin D receptor (VDR) and has been shown to have significant biochemical and physiological effects.
Mécanisme D'action
22-Fluorovitamin D3 exerts its biological effects by binding to the 22-Fluorovitamin D3, which is expressed in a wide variety of cells and tissues throughout the body. The 22-Fluorovitamin D3 is a transcription factor that regulates the expression of genes involved in a range of physiological processes, including calcium homeostasis, immune function, and cell growth and differentiation. Binding of 22-Fluorovitamin D3 to the 22-Fluorovitamin D3 leads to the activation of downstream signaling pathways that mediate its biological effects.
Effets Biochimiques Et Physiologiques
22-Fluorovitamin D3 has been shown to have a range of biochemical and physiological effects. It has been shown to increase calcium absorption and bone mineral density, making it a potential treatment for osteoporosis. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, it has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 22-Fluorovitamin D3 for lab experiments is its high potency and specificity for the 22-Fluorovitamin D3. This makes it a useful tool for studying the biological effects of vitamin D3 and the 22-Fluorovitamin D3 signaling pathway. However, one limitation of 22-Fluorovitamin D3 is its cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 22-Fluorovitamin D3. One area of interest is its potential as a therapeutic agent for autoimmune diseases and cancer. Further studies are needed to determine the optimal dosage and treatment regimens for these conditions. Another area of interest is the role of 22-Fluorovitamin D3 in the regulation of other physiological processes, such as glucose metabolism and cardiovascular health. Additionally, further studies are needed to investigate the long-term safety and efficacy of 22-Fluorovitamin D3 in humans.
Méthodes De Synthèse
22-Fluorovitamin D3 is synthesized by the reaction of vitamin D3 with a fluorinating agent. The reaction is carried out under mild conditions and produces a high yield of the desired product. The synthesis method has been optimized to produce a highly pure and stable compound that is suitable for use in scientific research.
Applications De Recherche Scientifique
22-Fluorovitamin D3 has been extensively studied for its biological activity and potential therapeutic applications. It has been shown to have potent anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Propriétés
Numéro CAS |
110536-31-7 |
|---|---|
Nom du produit |
22-Fluorovitamin D3 |
Formule moléculaire |
C27H43FO |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-3-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H43FO/c1-18(2)8-15-26(28)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(29)12-9-19(22)3/h10-11,18,20,23-26,29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26?,27+/m0/s1 |
Clé InChI |
BULPIFATHWIAFY-YAPHLITASA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)C(CCC(C)C)F |
SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |
SMILES canonique |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)F |
Synonymes |
22-fluorovitamin D3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






